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Compound of Interest

Compound Name: 5-Bromopicolinonitrile

Cat. No.: B014956 Get Quote

For Immediate Release

This publication provides a detailed comparative analysis of the spectroscopic data for 5-
Bromopicolinonitrile and its structural isomers. Designed for researchers, scientists, and

professionals in drug development, this guide offers a centralized resource of key analytical

data to aid in the identification and differentiation of these important chemical entities. The

isomers covered include 2-bromo-3-cyanopyridine, 2-bromo-4-cyanopyridine, 3-bromo-2-

cyanopyridine, 3-bromo-4-cyanopyridine, 4-bromo-2-cyanopyridine, 6-bromo-2-cyanopyridine,

and 6-bromo-3-cyanopyridine.

Structural Isomers of Bromopicolinonitrile
The isomers of bromopicolinonitrile are positional isomers, where the bromine atom and the

cyano group are attached to different positions on the pyridine ring. Understanding the

substitution pattern is crucial for predicting the chemical reactivity and biological activity of

these compounds. The structures of 5-Bromopicolinonitrile and its isomers are presented

below.

Caption: Chemical structures of 5-Bromopicolinonitrile and its isomers.

Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the isomers of 5-
Bromopicolinonitrile. These values are essential for structural elucidation and purity
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assessment.

¹H NMR Data

Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

5-Bromopicolinonitrile Data Not Available Data Not Available

2-Bromo-3-cyanopyridine Data Not Available Data Not Available

2-Bromo-4-cyanopyridine Data Not Available Data Not Available

3-Bromo-2-cyanopyridine Data Not Available Data Not Available

3-Bromo-4-cyanopyridine CDCl₃

8.92 (s, 1H, 2-H), 8.69 (d, J =

4.9 Hz, 1H, 6-H), 7.53 (d, J =

4.9 Hz, 1H, 5-H)[1]

4-Bromo-2-cyanopyridine Data Not Available Data Not Available

6-Bromo-2-cyanopyridine Data Not Available Data Not Available

6-Bromo-3-cyanopyridine (2-

Bromo-5-cyanopyridine)
CDCl₃

8.67 (d, J = 3.1 Hz, 1H), 7.80

(dd, J = 3.1, 11.0 Hz, 1H), 7.66

(d, J = 11.0 Hz, 1H)[2][3]

¹³C NMR Data
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Compound Solvent Chemical Shifts (δ, ppm)

5-Bromopicolinonitrile Data Not Available Data Not Available

2-Bromo-3-cyanopyridine Data Not Available Data Not Available

2-Bromo-4-cyanopyridine Data Not Available Data Not Available

3-Bromo-2-cyanopyridine Data Not Available Data Not Available

3-Bromo-4-cyanopyridine CDCl₃

152.69 (2-C), 148.76 (6-C),

126.75 (5-C), 124.17 (3-C),

122.14 (4-C), 114.79 (C≡N)[1]

4-Bromo-2-cyanopyridine Data Not Available Data Not Available

6-Bromo-2-cyanopyridine Data Not Available Data Not Available

6-Bromo-3-cyanopyridine (2-

Bromo-5-cyanopyridine)
Data Not Available

The nitrile carbon typically

appears around 115-120 ppm.

[4]

Mass Spectrometry Data
Compound Ionization Method m/z

5-Bromopicolinonitrile Data Not Available Data Not Available

2-Bromo-3-cyanopyridine Data Not Available Data Not Available

2-Bromo-4-cyanopyridine Data Not Available Data Not Available

3-Bromo-2-cyanopyridine Data Not Available Data Not Available

3-Bromo-4-cyanopyridine ESI 182.9552 (M + H)⁺[1]

4-Bromo-2-cyanopyridine Data Not Available Data Not Available

6-Bromo-2-cyanopyridine Data Not Available Data Not Available

6-Bromo-3-cyanopyridine (2-

Bromo-5-cyanopyridine)
ESI 183.0, 185.0 (M + H)⁺[2][3]

IR Spectroscopy Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.chemicalbook.com/SpectrumEN_139585-70-9_1HNMR.htm
https://www.nbinno.com/article/pharmaceutical-intermediates/spectroscopic-computational-analysis-2-bromo-5-cyanopyridine-ea
https://www.chemicalbook.com/SpectrumEN_139585-70-9_1HNMR.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB4315452.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4315452.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Sample Phase
Key Absorption Bands
(cm⁻¹)

5-Bromopicolinonitrile Data Not Available

A strong nitrile (-C≡N) stretch

is expected around 2200-2250

cm⁻¹.

2-Bromo-3-cyanopyridine Data Not Available Data Not Available

2-Bromo-4-cyanopyridine Data Not Available Data Not Available

3-Bromo-2-cyanopyridine Data Not Available Data Not Available

3-Bromo-4-cyanopyridine Data Not Available Data Not Available

4-Bromo-2-cyanopyridine Data Not Available Data Not Available

6-Bromo-2-cyanopyridine Data Not Available Data Not Available

6-Bromo-3-cyanopyridine (2-

Bromo-5-cyanopyridine)
KBr

A strong nitrile (-C≡N) stretch

is expected around 2200-2250

cm⁻¹.[4]

Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard analytical

techniques. Below are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of a molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard one-pulse

experiment is typically performed. Key parameters include the spectral width, acquisition

time, and relaxation delay. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).
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¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. A proton-

decoupled experiment is commonly used to simplify the spectrum to singlets for each unique

carbon. A larger number of scans is typically required due to the low natural abundance of

¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in a molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry

potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for

Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR

crystal.[5]

Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal)

is recorded. The sample is then placed in the beam path, and the sample spectrum is

acquired. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of a molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g.,

GC-MS or LC-MS).

Ionization:

Electron Impact (EI): The sample is vaporized and bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation. This is a "hard" ionization

technique useful for structural elucidation.

Electrospray Ionization (ESI): The sample in solution is sprayed through a charged

capillary, creating charged droplets from which ions are desorbed. This is a "soft"

ionization technique that typically produces protonated molecules [M+H]⁺ with minimal

fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Analytical Workflow
The general workflow for the spectroscopic analysis of bromopicolinonitrile isomers is outlined

below.

Sample

NMR_Spectroscopy¹H, ¹³C

FTIR_SpectroscopyFunctional Groups

Mass_Spectrometry

Molecular Weight
Structural_Elucidation Data_Comparison Isomer_Identification

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic identification of bromopicolinonitrile

isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 5-
Bromopicolinonitrile Isomers for Researchers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b014956#spectroscopic-data-comparison-of-5-
bromopicolinonitrile-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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